4-chloro-5-propoxypyridazin-3(2H)-one

Description

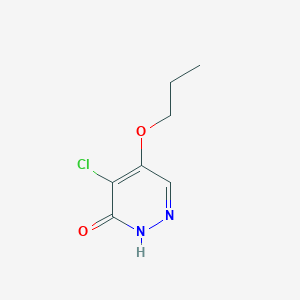

4-Chloro-5-propoxypyridazin-3(2H)-one is a substituted pyridazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms (pyridazinone core). The compound features a chlorine atom at position 4 and a propoxy group (–OCH2CH2CH3) at position 5 (Figure 1). Pyridazinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Properties

CAS No. |

1346697-44-6 |

|---|---|

Molecular Formula |

C7H9ClN2O2 |

Molecular Weight |

188.61 g/mol |

IUPAC Name |

5-chloro-4-propoxy-1H-pyridazin-6-one |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-3-12-5-4-9-10-7(11)6(5)8/h4H,2-3H2,1H3,(H,10,11) |

InChI Key |

SSJXMGNVMPPQDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=O)NN=C1)Cl |

Origin of Product |

United States |

Biological Activity

4-Chloro-5-propoxypyridazin-3(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry and agriculture. Its unique structure, characterized by a pyridazinone core with a chlorine substituent at the 4-position and a propoxy group at the 5-position, influences its biological activity and reactivity. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's structural features contribute to its diverse biological activities, making it a candidate for drug development and agricultural applications.

Pharmacological Effects

Recent studies indicate that this compound exhibits various pharmacological properties, including:

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For instance, it has shown promising results in vitro against several cancer cell lines, although specific IC50 values are yet to be published.

- Antimicrobial Properties : The compound's structural characteristics may confer antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

The mechanism by which this compound exerts its biological effects is currently under investigation. Studies typically involve assessing its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's pharmacological potential.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other pyridazinone derivatives. The following table summarizes key features of similar compounds:

| Compound Name | Key Features |

|---|---|

| 4-Chloro-5-methylpyridazin-3(2H)-one | Contains a methyl group instead of a propoxy group. |

| 4-Chloro-5-fluoropropoxypyridazin-3(2H)-one | Incorporates a fluorine atom, affecting reactivity and activity. |

| 4-Bromo-5-propoxypyridazin-3(2H)-one | Substituted with bromine instead of chlorine. |

The differences in substituents significantly influence the reactivity and biological effects of these compounds, highlighting the importance of structural modifications in drug design.

Case Studies

While specific case studies focusing solely on this compound remain limited, related research has demonstrated the efficacy of similar pyridazinone compounds in various therapeutic areas. For example:

- Anticancer Studies : A related pyridazinone derivative was reported to exhibit potent anticancer activity with an IC50 value significantly lower than that of standard chemotherapeutics .

- Antimicrobial Research : Another study highlighted the antimicrobial properties of pyridazinones against resistant bacterial strains, suggesting a potential application for this compound in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-5-propoxypyridazin-3(2H)-one with analogous pyridazinone derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Variations at Position 5

The substituent at position 5 significantly impacts molecular properties. Below is a comparative table of key derivatives:

Key Observations:

Steric and Electronic Effects: Propoxy vs. Amino Group (): The amino substituent (–NH₂) increases polarity and hydrogen-bonding capacity, contrasting with the lipophilic propoxy group.

Molecular Weight and Lipophilicity: Propoxy (MW 200.61) and isopentyloxy (MW 228.67) derivatives exhibit higher lipophilicity than methyl (MW 144.56) or amino (MW 145.55) analogs, suggesting improved membrane permeability but reduced aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.